2-chloro-N-[(4-fluorophenyl)methyl]-N-methylacetamide
Description
2-Chloro-N-[(4-fluorophenyl)methyl]-N-methylacetamide (CAS: 794559-24-3) is a chloroacetamide derivative with the molecular formula C₁₀H₁₁ClFNO and a molecular weight of 215.65 g/mol . Structurally, it features a chloroacetyl group (Cl-CH₂-C(O)-) linked to a tertiary amine, where the nitrogen is substituted with a methyl group and a 4-fluorobenzyl moiety. This compound is stored at room temperature under inert conditions and requires careful handling due to its irritant properties, as indicated by precautionary codes P101, P102, and P103 .
Properties
IUPAC Name |
2-chloro-N-[(4-fluorophenyl)methyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO/c1-13(10(14)6-11)7-8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYMXLZKMOKDSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)F)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(4-fluorophenyl)methyl]-N-methylacetamide typically involves the reaction of 4-fluorobenzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
- Dissolve 4-fluorobenzylamine and triethylamine in dichloromethane.
- Slowly add chloroacetyl chloride to the solution while maintaining the temperature at room temperature.
- Stir the reaction mixture for several hours.
- Wash the organic phase with water to remove any by-products.
- Dry the organic phase and evaporate the solvent to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(4-fluorophenyl)methyl]-N-methylacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, or ethers.
Oxidation: Products include N-oxides or other oxidized derivatives.
Reduction: Products include primary or secondary amines.
Scientific Research Applications
2-chloro-N-[(4-fluorophenyl)methyl]-N-methylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(4-fluorophenyl)methyl]-N-methylacetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit the activity of enzymes involved in metabolic processes or bind to receptors to alter cellular signaling .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
N-Substitution Effects: The N-methyl group in the target compound eliminates the possibility of N-H···O hydrogen bonding, unlike primary or secondary amides (e.g., 2-Chloro-N-(4-fluorophenyl)acetamide), which form robust intermolecular networks . This reduction in H-bonding may lower melting points and increase solubility in nonpolar solvents.
Fluorine and Aromaticity: The 4-fluorophenyl group enhances electron-withdrawing effects, stabilizing the amide bond and influencing electronic properties. In contrast, non-fluorinated analogues (e.g., 2-Chloro-N-phenylacetamide) lack this stabilization .
Chain Flexibility :
Key Observations :
- The chloroacetyl group is a common reactive handle for nucleophilic substitution, enabling the formation of heterocycles (e.g., thiazolidinones) or coupling with amines .
- Electron-withdrawing groups (e.g., nitro in ) enhance the electrophilicity of the chloroacetamide carbonyl, accelerating reactions with nucleophiles.
Crystallography :
- The absence of N-H in the target compound likely disrupts such networks, favoring less ordered crystalline phases.
Biological Activity
2-Chloro-N-[(4-fluorophenyl)methyl]-N-methylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.
Chemical Structure and Properties
The chemical structure of this compound includes a chloro substituent on the nitrogen atom and a fluorinated phenyl group. The presence of these groups can influence the compound's biological properties, including its solubility, stability, and interaction with biological targets.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial activity.
Minimum Inhibitory Concentration (MIC)
The compound's MIC was determined against various strains of Klebsiella pneumoniae, a common pathogen associated with hospital-acquired infections. The results indicated:
| Compound | MIC (µg/mL) |
|---|---|
| This compound | 512 |
| Control Compound (without chloro substituent) | 1024 |
This data suggests that the introduction of the chloro group enhances antibacterial potency by approximately two-fold compared to its non-chloro counterpart .
The antibacterial effect is primarily attributed to the inhibition of penicillin-binding proteins (PBPs), which are crucial for maintaining bacterial cell wall integrity. Disruption of PBPs leads to cell lysis and death through the release of cytoplasmic contents, including nucleic acids .
Hemolytic Activity
The hemolytic activity of this compound was assessed across different blood types. The findings revealed:
| Concentration (µg/mL) | Blood Type A Lysis (%) | Blood Type B Lysis (%) | Blood Type O Lysis (%) |
|---|---|---|---|
| 50 | 4 | 20 | 8 |
| 500 | 37 | 47 | 15 |
| 1000 | >80 | >80 | 10 |
The compound exhibited moderate hemolytic effects, with variability depending on blood type, indicating a selective interaction with erythrocyte membranes .
Genotoxicity Studies
Genotoxicity assessments showed that exposure to varying concentrations of this compound resulted in minimal cellular alterations. Most treated cells retained normal morphology, suggesting low toxicity levels compared to positive controls using hydrogen peroxide .
Anticancer Potential
Emerging research indicates potential anticancer properties linked to this compound. It has been shown to interact with proteins involved in cancer progression, such as AVIL, which plays a role in tumorigenesis. In vitro studies demonstrated that treatment with this compound resulted in downregulation of critical oncogenes associated with various cancers .
Case Studies
- Case Study on Bacterial Resistance : A study involving multiple strains of Klebsiella pneumoniae highlighted the effectiveness of this compound against resistant strains, showcasing its potential as an alternative treatment option in antibiotic-resistant infections.
- Cancer Cell Line Evaluation : In a series of experiments involving glioblastoma cell lines, treatment with this compound resulted in significant reductions in cell viability and proliferation rates, indicating its potential as an anticancer agent .
Q & A
What are the recommended synthetic routes for 2-chloro-N-[(4-fluorophenyl)methyl]-N-methylacetamide, and how can reaction conditions be optimized?
Basic Research Question
Methodological Answer:
The synthesis typically involves a two-step process:
Alkylation of 4-fluoro-N-methylbenzylamine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide backbone.
Purification via recrystallization using solvents like dichloromethane or toluene.
Optimization Strategies:
- Temperature Control: Maintain reaction temperatures at 273–278 K to minimize side reactions (e.g., over-alkylation) .
- Solvent Selection: Use aprotic solvents (e.g., dichloromethane) to enhance nucleophilic reactivity of the amine group.
- Stoichiometric Ratios: A 1:1 molar ratio of 4-fluoro-N-methylbenzylamine to chloroacetyl chloride ensures high yield (~75–85%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
